

Physical properties of 4-Methylvaleryl chloride (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylvaleryl chloride

Cat. No.: B1581395

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **4-Methylvaleryl Chloride**

Introduction

4-Methylvaleryl chloride (CAS No: 38136-29-7), also known as 4-methylpentanoyl chloride or isocaproyl chloride, is a mono-carbonyl chloride compound with the molecular formula $C_6H_{11}ClO$.^{[1][2][3][4]} As a reactive acyl chloride, it serves as a crucial building block and reagent in organic synthesis, particularly in the preparation of novel inhibitors and other complex molecules for pharmaceutical and materials science research.^[5] Understanding its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, application in reaction engineering, and purification processes like distillation. This guide provides a detailed examination of these properties, supported by experimental protocols for their accurate determination in a laboratory setting.

Part 1: Core Physical Properties of 4-Methylvaleryl Chloride

The physical characteristics of a chemical compound are dictated by its molecular structure. **4-Methylvaleryl chloride** possesses a molecular weight of approximately 134.60 g/mol .^{[1][3][4]} Its structure, featuring a polar acyl chloride group and a branched, nonpolar isobutyl group, gives rise to a combination of dipole-dipole interactions and van der Waals forces. These intermolecular forces govern its physical state, boiling point, and density.

Quantitative Data Summary

The boiling point and density of **4-Methylvaleryl chloride** have been experimentally determined and are summarized below. It is important to note that boiling points are pressure-dependent; the values reported are typically at standard atmospheric pressure (760 mmHg).

Physical Property	Reported Value	Conditions	Source(s)
Boiling Point	144 °C	at 760 mmHg (lit.)	TCI, ChemicalBook[2] [5]
140.4 °C	at 760 mmHg	Tron Chemicals[1]	
Density	0.98 g/cm ³	at 20°C	TCI
0.986 g/cm ³	Not Specified	Tron Chemicals[1]	

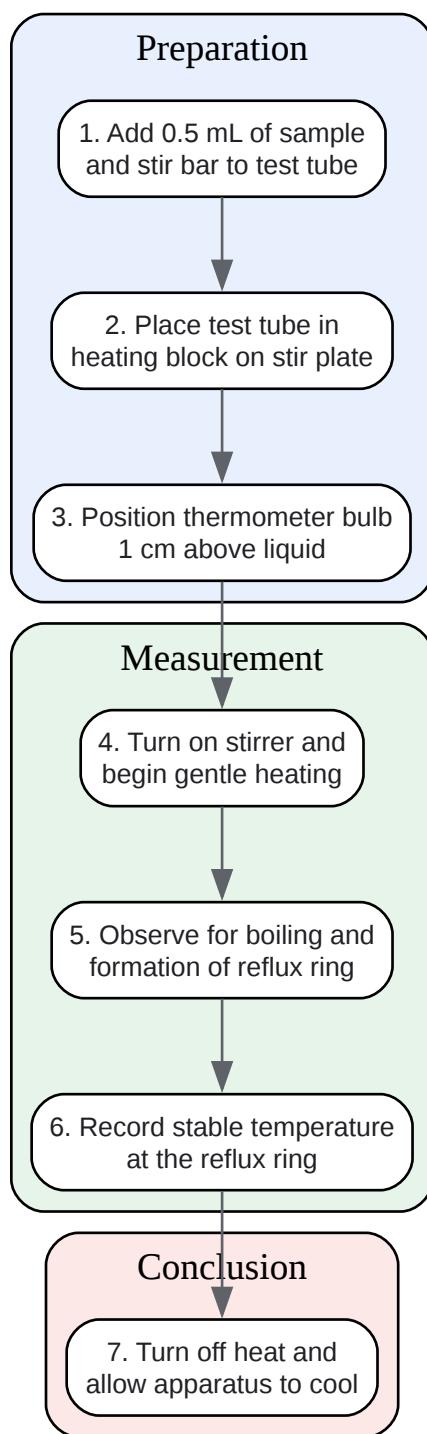
The slight variations in reported values are common and can be attributed to minor differences in experimental conditions or sample purity. For critical applications, experimental verification is always recommended.

Part 2: Experimental Determination Protocols

Accurate measurement of physical properties is a cornerstone of chemical research. The following sections provide detailed, self-validating protocols for determining the boiling point and density of liquid samples like **4-Methylvaleryl chloride**.

Protocol 1: Micro-Boiling Point Determination

This method is ideal for research settings where sample volumes may be limited. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[6]


Causality Behind Experimental Choices:

- Small Sample Volume: The micro-reflux method is chosen for its efficiency with minimal sample (approx. 0.5 mL), preserving valuable material.[6]

- Stirring: A magnetic stirrer is used to prevent "bumping" (sudden, violent boiling) by ensuring even heat distribution throughout the liquid.[6]
- Thermometer Placement: Placing the thermometer bulb approximately 1 cm above the liquid surface ensures it measures the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[6]
- Reflux Ring: The visible ring of condensing vapor (the reflux ring) is the key indicator of a stable boiling equilibrium. The measurement is taken when the thermometer bulb is level with this ring.[6]

Step-by-Step Methodology:

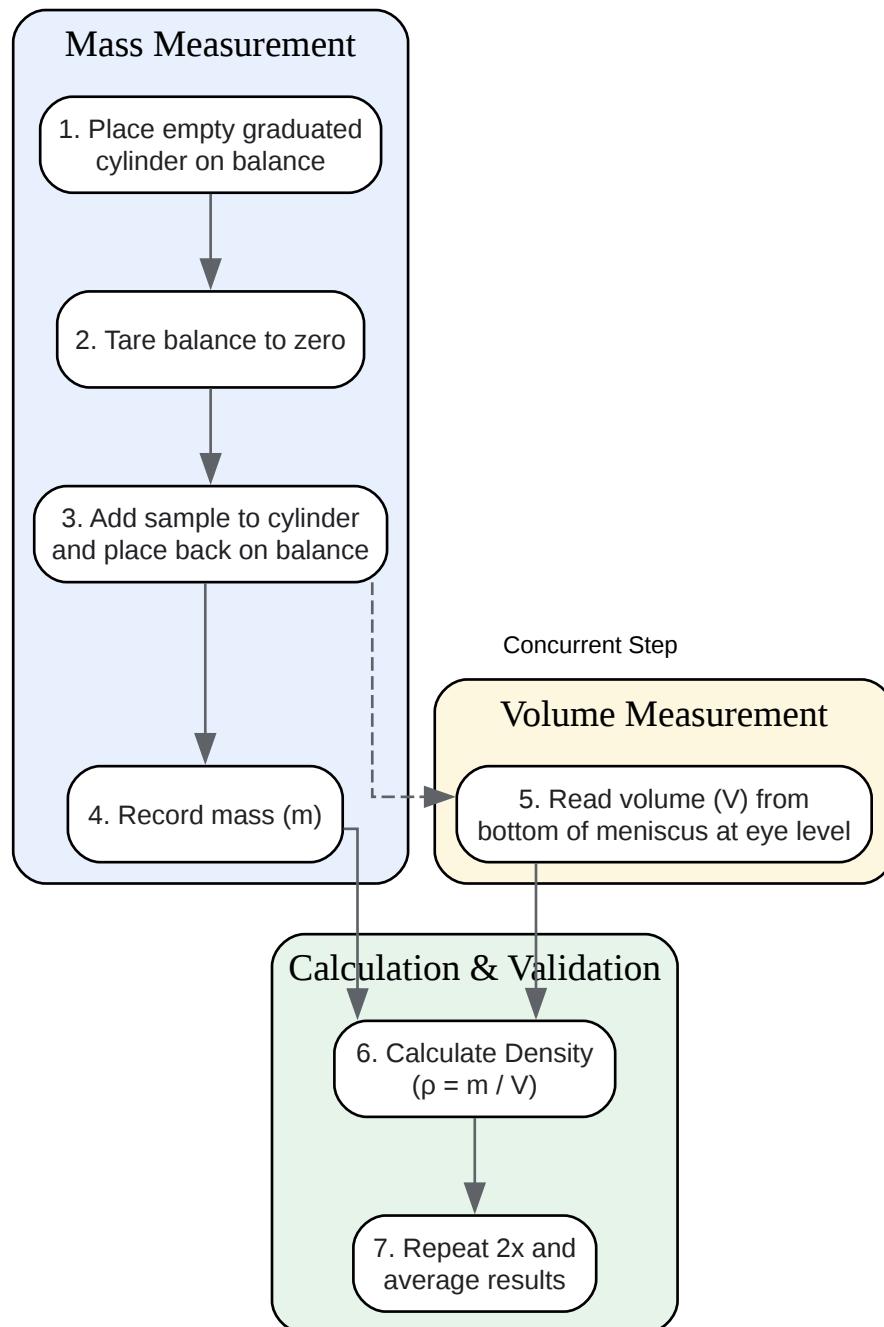
- Apparatus Setup: Place a metal heating block on a hot plate stirrer.
- Sample Preparation: Using a Pasteur pipette, introduce approximately 0.5 mL of **4-Methylvaleryl chloride** into a small test tube. Add a small magnetic stir bar.
- Assembly: Clamp the test tube so it is securely placed in the center of the heating block.
- Thermometer Positioning: Clamp a thermometer so that the bulb is suspended in the test tube, about 1 cm above the surface of the liquid.
- Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block. Observe the sample for the onset of boiling and the formation of a vapor condensation ring on the inner wall of the test tube.
- Temperature Reading: Adjust the heating rate to maintain a gentle reflux. The temperature at which the condensation ring remains stable around the thermometer bulb is the observed boiling point.[6] Record this temperature.
- Cooling: Once the measurement is complete, turn off the heat, but allow stirring to continue until the apparatus has cooled.

[Click to download full resolution via product page](#)

Workflow for Micro-Boiling Point Determination.

Protocol 2: Density Determination by Mass and Volume

This fundamental method calculates density using the formula $\rho = m/V$ (density equals mass divided by volume).[7][8] Its accuracy is contingent on the precision of the balance and the volumetric glassware used.


Causality Behind Experimental Choices:

- Tare Function: Using the 'tare' or 'zero' function on the electronic balance isolates the mass of the liquid by excluding the mass of the container, preventing calculation errors.[7]
- Volumetric Glassware: A graduated cylinder or pipette is used for accurate volume measurement. The choice of glassware should match the volume being measured to minimize relative error; for example, a 10 mL graduated cylinder is more accurate for a 10 mL volume than a 50 mL cylinder would be.[7]
- Meniscus Reading: Liquids in glass containers form a curved surface (meniscus). For accuracy, the volume must be read from the bottom of this curve at eye level to avoid parallax error.[7]
- Repetition: Repeating the measurement and averaging the results enhances the reliability and trustworthiness of the final value by minimizing the impact of random errors.[7]

Step-by-Step Methodology:

- Measure Mass of Empty Container: Place a clean, dry graduated cylinder on an electronic balance and press the 'tare' or 'zero' button. The balance should read 0.00 g.
- Measure Volume of Liquid: Carefully pour a specific volume of **4-Methylvaleryl chloride** into the graduated cylinder (e.g., 10.0 mL). Read the volume at eye level from the bottom of the meniscus. Record this exact volume.
- Measure Mass of Liquid: Place the graduated cylinder containing the liquid back onto the tared balance. The reading on the balance is the mass of the liquid. Record this mass.
- Calculate Density: Divide the recorded mass (in grams) by the recorded volume (in mL or cm^3 , as $1 \text{ mL} = 1 \text{ cm}^3$). The result is the density in g/cm^3 .

- Validate: Repeat steps 1-4 at least two more times and calculate the average density to ensure precision.

[Click to download full resolution via product page](#)

Workflow for Density Determination.

Conclusion

The boiling point and density of **4-Methylvaleryl chloride** are defining physical properties that are essential for its practical application in a research and development context. With a boiling point in the range of 140-144 °C and a density of approximately 0.98 g/cm³, this compound is a liquid at standard temperature and pressure.^[1] The protocols outlined in this guide provide robust, reliable methods for the empirical verification of these values, ensuring data integrity and promoting safe laboratory practices for scientists and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tronchemicals.com [tronchemicals.com]
- 2. 4-Methylvaleryl chloride Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. scbt.com [scbt.com]
- 4. Pentanoyl chloride, 4-methyl- | C6H11ClO | CID 170008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylvaleryl chloride | 38136-29-7 [chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 8. homesciencetools.com [homesciencetools.com]
- To cite this document: BenchChem. [Physical properties of 4-Methylvaleryl chloride (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581395#physical-properties-of-4-methylvaleryl-chloride-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com